N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
CAS No.: 921904-85-0
Cat. No.: VC4302401
Molecular Formula: C20H17N3O6S
Molecular Weight: 427.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921904-85-0 |
|---|---|
| Molecular Formula | C20H17N3O6S |
| Molecular Weight | 427.43 |
| IUPAC Name | N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H17N3O6S/c1-27-15-5-3-4-13-11-16(28-18(13)15)19-22-23-20(29-19)21-17(24)10-12-6-8-14(9-7-12)30(2,25)26/h3-9,11H,10H2,1-2H3,(H,21,23,24) |
| Standard InChI Key | JESSAWGGYAUDBW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
Introduction
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound belonging to the benzofuran derivatives family. It is characterized by its complex structure, which includes a benzofuran moiety linked to an oxadiazole ring and an acetamide group with a methylsulfonyl substitution. The compound's CAS number is 922017-12-7, and its molecular formula is C16H17N3O4S, with a molecular weight of approximately 345 g/mol, though some sources may list it as C16H17N3O4S with a molecular weight not explicitly provided in those references .
Chemical Reactivity
The compound's reactivity is influenced by its functional groups, including the oxadiazole ring and the acetamide group. These groups make it versatile for further chemical modifications and the synthesis of analogs.
Synthesis
The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step reactions. The process may vary based on specific substituents and desired yields. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance yield and purity in industrial settings.
Potential Applications
Compounds with similar structures have shown promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 1,3,4-oxadiazole ring further enhances its pharmacological potential.
Mechanism of Action
Preliminary studies suggest that compounds with similar structures may inhibit specific pathways related to inflammation and cancer proliferation. The dual presence of benzofuran and oxadiazole rings suggests potential interactions with enzymes and receptors involved in various disease processes.
Research Findings
| Property | Description |
|---|---|
| CAS Number | 922017-12-7 |
| Molecular Formula | C16H17N3O4S |
| Molecular Weight | Approximately 345 g/mol (though not explicitly listed in all sources) |
| Structure | Benzofuran linked to oxadiazole and acetamide with methylsulfonyl substitution |
| Synthesis | Multi-step reactions with optimization techniques for yield and purity |
| Biological Activities | Antimicrobial, anti-inflammatory, anticancer potential |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume